tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate
Description
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
tert-butyl N-[5-(1-benzoylpiperidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C22H27N3O3/c1-22(2,3)28-21(27)24-19-13-12-17(15-23-19)18-11-7-8-14-25(18)20(26)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3,(H,23,24,27) |
InChI Key |
UUQGTDPIIOIYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Benzoylpiperidine Intermediate
The benzoyl group is introduced via acylation of piperidine using benzoyl chloride.
Procedure :
-
Piperidine (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen.
-
Benzoyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (1.2 eq) to neutralize HCl.
-
Reaction stirred at room temperature for 6–8 hours.
-
Work-up: Wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.
Coupling to Pyridin-2-yl Moiety
The pyridine-piperidine linkage is achieved via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.
NAS Method :
-
5-Bromopyridin-2-amine (1.0 eq) reacts with 1-benzoylpiperidine (1.2 eq) in DMF at 120°C for 24 hours using Cs₂CO₃ (2.0 eq) as a base.
Yield : ~60–70%.
Buchwald-Hartwig Amination :
Boc Protection of the Amine
The free amine on the pyridine ring is protected using Boc anhydride.
Procedure :
-
5-(1-Benzoylpiperidin-2-yl)pyridin-2-amine (1.0 eq) is dissolved in THF.
-
Boc anhydride (1.5 eq) and DMAP (0.1 eq) are added.
-
Stir at room temperature for 12 hours.
-
Work-up: Extract with ethyl acetate, wash with HCl (1M), dry, and concentrate.
Comparative Analysis of Methodologies
| Step | Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Benzoylation | Acylation with BzCl | DCM, 0°C → RT, 6–8h | 85–90% | >95% |
| Pyridine-Piperidine | NAS (Cs₂CO₃) | DMF, 120°C, 24h | 60–70% | 90–92% |
| Pyridine-Piperidine | Buchwald-Hartwig | Toluene, 100°C, 12h | 75–80% | 94–96% |
| Boc Protection | Boc₂O, DMAP | THF, RT, 12h | 85–90% | >99% |
Key Observations :
-
Buchwald-Hartwig offers higher yields and purity than NAS but requires costly palladium catalysts.
-
Boc Protection achieves near-quantitative yields with minimal byproducts when DMAP is used as a catalyst.
Critical Process Parameters
Temperature Control
Exothermic reactions (e.g., benzoylation) require cooling to 0°C to prevent decomposition. Conversely, coupling reactions benefit from elevated temperatures (100–120°C) to drive completion.
Solvent Selection
-
Polar aprotic solvents (DMF, DMSO) : Enhance NAS reactivity but may complicate purification.
-
Toluene : Ideal for Pd-catalyzed reactions due to high boiling point and inertness.
Stoichiometry and Additives
-
Triethylamine : Neutralizes HCl in acylation steps; excess amounts risk emulsion formation.
-
Cs₂CO₃ : Provides strong basicity for NAS but may degrade sensitive substrates.
Industrial-Scale Considerations
Adapting lab-scale methods to production requires addressing:
-
Viscosity Management : High-concentration reactions may solidify; patent WO2019158550A1 recommends using neutral reagent forms to mitigate viscosity.
-
Catalyst Recycling : Pd recovery systems reduce costs in Buchwald-Hartwig reactions.
-
Work-up Efficiency : Liquid-liquid extraction vs. crystallization for higher throughput.
Chemical Reactions Analysis
tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Research into the biological activity of tert-butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate has indicated several promising pharmacological properties:
-
Anticancer Activity :
- Compounds containing piperidine and pyridine rings, like this one, have shown significant anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, including those resistant to standard chemotherapeutics .
- For instance, studies have demonstrated that related piperidine derivatives exhibit cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that this compound may possess similar effects.
-
Immunomodulatory Effects :
- The compound has been evaluated for its ability to modulate immune responses. Research indicates that it can enhance the activity of immune cells against tumor cells through inhibition of the PD-1/PD-L1 pathway, a critical checkpoint in cancer immunotherapy .
- In experimental models, it has been shown that this compound can restore immune function at low concentrations, indicating its potential as an immunotherapeutic agent.
Case Study 1: PD-L1 Inhibition
A doctoral thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized mouse splenocytes exposed to recombinant PD-L1 to assess immune function restoration. Results indicated significant improvement in immune responses at specific concentrations .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the compound was tested against various cancer cell lines. It exhibited dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, reinforcing its potential as an anticancer agent .
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzoylpiperidine | Piperidine ring with benzoyl group | Potential analgesic effects |
| Pyridine-N-carbamate | Pyridine ring with carbamate group | Known for anti-inflammatory properties |
| Tert-butyl carbamate | Simple carbamate structure | Widely used as an intermediate in synthesis |
| N-Boc-protected anilines | Aniline derivatives protected by Boc | Important in drug synthesis |
Mechanism of Action
The mechanism of action of tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Substituent Impact : The target compound’s benzoylpiperidinyl group distinguishes it from simpler analogs like tert-butyl pyridin-2-ylcarbamate. This group enhances lipophilicity and may improve blood-brain barrier penetration compared to hydroxyl- or bromo-substituted derivatives .
Biological Activity
tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that combines a tert-butyl carbamate moiety with a pyridine ring substituted by a benzoylpiperidine. This unique structural arrangement suggests potential pharmacological properties, particularly in medicinal chemistry and organic synthesis. The compound's biological activity is primarily attributed to the interactions facilitated by its piperidine and pyridine components.
Pharmacological Properties
Research indicates that compounds containing piperidine and pyridine rings often exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could have implications for its use in treating neurological conditions.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with neurotransmitter receptors and enzymes involved in metabolic pathways play significant roles.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, similar compounds demonstrated significant antibacterial activity at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . The mechanism involved depolarization of the bacterial cytoplasmic membrane, leading to cell death.
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of structurally related compounds, revealing potential anxiolytic and analgesic properties through modulation of serotonin and dopamine pathways. These findings suggest that this compound could be further investigated for therapeutic applications in anxiety and pain management.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzoylpiperidine | Piperidine ring with benzoyl group | Potential analgesic effects |
| Pyridine-N-carbamate | Pyridine ring with carbamate group | Known for anti-inflammatory properties |
| Tert-butyl carbamate | Simple carbamate structure | Widely used as an intermediate in synthesis |
| N-Boc-protected anilines | Aniline derivatives protected by Boc | Important in drug synthesis |
The structural uniqueness of this compound may enhance its bioactivity compared to simpler derivatives, making it a candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) and carbamate protection. For example:
Step 1 : Coupling of a halogenated pyridine derivative with 1-benzoylpiperidine using Pd₂(dba)₃ and BINAP as catalysts in toluene (see analogous protocols in ).
Step 2 : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride in the presence of a base like DMAP.
- Optimization : Use inert atmospheres (N₂/Ar), controlled heating (e.g., 100°C for coupling), and column chromatography for purification. Yields >70% are achievable with stoichiometric adjustments and catalyst recycling .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (80:20 to 95:5 over 15 min). Purity >95% is typical for research-grade material .
- NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H), pyridine aromatic protons (6.8–8.5 ppm), and carbamate carbonyl (~155 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI+ expected m/z ~434 [M+H]⁺ (calculated based on C₂₂H₂₇N₃O₃) .
Q. What are the critical stability and storage considerations for this compound?
- Stability : Hydrolytically sensitive due to the carbamate group. Store at 2–8°C in airtight, desiccated containers. Avoid prolonged exposure to moisture or light .
- Decomposition Risks : Degradation products may include tert-butanol and pyridine-amine derivatives. Monitor via TLC or HPLC if stored >6 months .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Approach :
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs, leveraging the pyridine and benzoylpiperidine motifs as pharmacophores .
QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity using Gaussian or MOE software .
- Case Study : Analogous carbamates showed improved solubility and target engagement when methoxy groups were introduced at the pyridine 4-position .
Q. What strategies resolve contradictions in reactivity data during substitution reactions?
- Troubleshooting :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., de-Boc products or piperidine ring-opened species). Adjust reaction time/temperature to minimize side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may promote carbamate hydrolysis. Test alternatives like THF or dichloromethane .
Q. How can crystallographic data (XRD) clarify stereochemical ambiguities in derivatives?
- Protocol :
Grow single crystals via slow vapor diffusion (e.g., hexane/ethyl acetate).
Collect data using a Mo-Kα source (λ = 0.71073 Å) and refine with SHELXL .
- Outcome : XRD confirmed the equatorial orientation of the benzoyl group in a related piperidine-carbamate, resolving NMR-based conformational uncertainties .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Experimental Design :
- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life >24 h suggests suitability for in vivo studies .
- Enzymatic Stability : Test resistance to esterases/carboxylesterases using liver microsome assays. Compare to analogs with alternative protecting groups (e.g., Fmoc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
